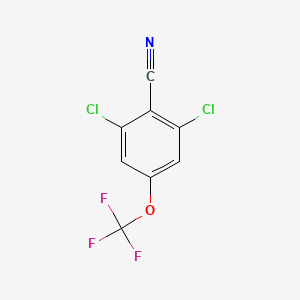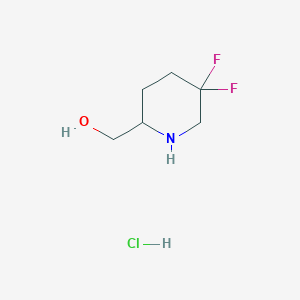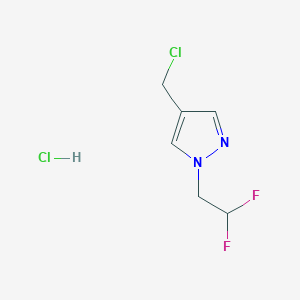
4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride
Übersicht
Beschreibung
The compound “4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The chloromethyl and difluoroethyl groups attached to the pyrazole ring could potentially make this compound reactive and interesting for various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrazole ring with a chloromethyl group attached at the 4-position and a difluoroethyl group attached at the 1-position. The presence of the chloromethyl and difluoroethyl groups could influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloromethyl and difluoroethyl groups could influence properties such as polarity, solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis of Fluorinated Pyrazoles : Fluorinated pyrazoles, including structures related to "4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride," serve as important building blocks in medicinal chemistry. Their synthesis often involves the fluorination of β-enaminoketones, followed by condensation with hydrazines, highlighting their utility in generating compounds with potential pharmacological activities (Surmont et al., 2011).
Chloromethylation of Pyrazoles : The chloromethylation of pyrazole rings is a critical step in synthesizing derivatives with chloromethyl groups, such as "4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride." This process enables further functionalization and has been explored for various pyrazole derivatives, demonstrating the importance of chloromethyl groups in organic synthesis (Rstakyan et al., 2015).
Preparation of Pyrazolo[3,4-d]pyrimidines : The compound "4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine," closely related to the query compound, demonstrates the applicability of chloromethylpyrazoles in synthesizing pyrazolo[3,4-d]pyrimidines. These compounds are of interest for their potential pharmacological properties, highlighting the role of chloromethylpyrazoles as versatile intermediates in the synthesis of biologically active molecules (Ogurtsov & Rakitin, 2021).
Pharmacological Potential and Material Applications
Anticorrosive Properties : Derivatives of pyrazole, similar in structure to the query compound, have been investigated for their anticorrosive properties on steel surfaces in acidic environments. These studies reveal the potential application of chloromethylpyrazoles and their derivatives in corrosion inhibition, which is critical for industrial applications (Ouali et al., 2013).
Fluorescent Properties : Certain pyrazoline derivatives, synthesized from chloromethylpyrazoles, exhibit fluorescent properties. This feature is particularly valuable in the development of fluorescent probes and materials for sensing and imaging applications, underscoring the role of chloromethylpyrazoles in materials science (Hasan et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2,2-difluoroethyl)pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2.ClH/c7-1-5-2-10-11(3-5)4-6(8)9;/h2-3,6H,1,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTXTPCSNKDDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,2-difluoroethyl)-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




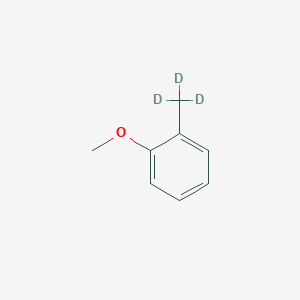
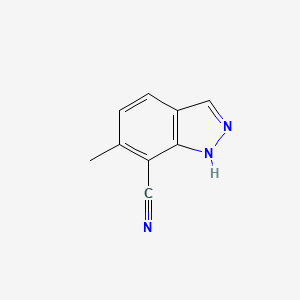
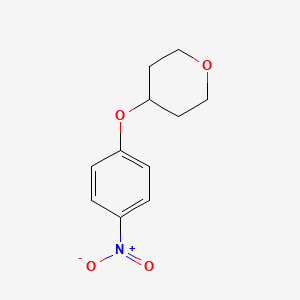
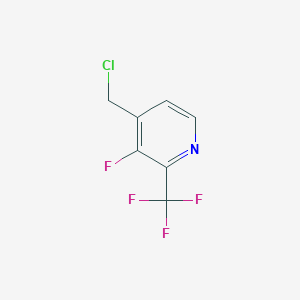

![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)


